molecular formula C8H12ClNO2 B13085306 (4-Amino-1,3-phenylene)dimethanol hydrochloride

(4-Amino-1,3-phenylene)dimethanol hydrochloride

Cat. No.: B13085306
M. Wt: 189.64 g/mol
InChI Key: AZTBTFUVWUCWOJ-UHFFFAOYSA-N
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Description

(4-Amino-1,3-phenylene)dimethanol hydrochloride is an organic compound with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 g/mol . It is a derivative of phenylene with amino and dimethanol functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1,3-phenylene)dimethanol hydrochloride typically involves the reaction of 4-nitrobenzyl alcohol with reducing agents to form 4-aminobenzyl alcohol. This intermediate is then further reacted with formaldehyde under acidic conditions to yield (4-Amino-1,3-phenylene)dimethanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1,3-phenylene)dimethanol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenylene derivatives .

Mechanism of Action

The mechanism of action of (4-Amino-1,3-phenylene)dimethanol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the dimethanol groups can undergo oxidation and reduction reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-1,3-phenylene)dimethanol hydrochloride is unique due to its specific functional group arrangement, which provides distinct reactivity and interaction profiles compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research .

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

[4-amino-3-(hydroxymethyl)phenyl]methanol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3,10-11H,4-5,9H2;1H

InChI Key

AZTBTFUVWUCWOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)CO)N.Cl

Origin of Product

United States

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